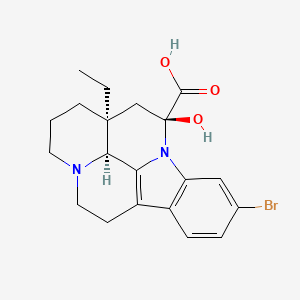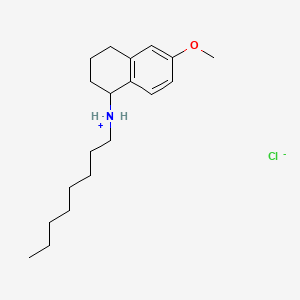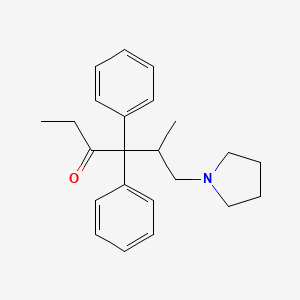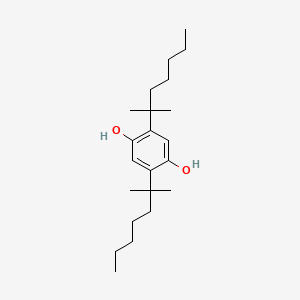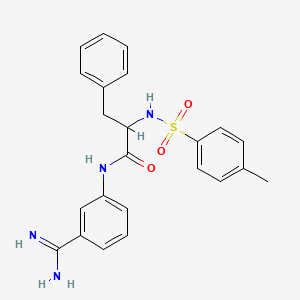
3'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.57 . This compound is known for its unique structure, which includes an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of the p-toluenesulfonamide precursor. This precursor can be synthesized through the FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for catalysis, tetrabutylammonium fluoride (TBAF) for nucleophilic reactions, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets and pathways. The amidino group can form hydrogen bonds with biological molecules, while the p-toluenesulfonamido group can interact with hydrophobic regions of proteins . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A precursor used in the synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide.
Hydrocinnamanilide: Shares a similar backbone structure but lacks the amidino and p-toluenesulfonamido groups.
Uniqueness
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amidino and p-toluenesulfonamido groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92953-68-9 |
|---|---|
Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-10-12-20(13-11-16)31(29,30)27-21(14-17-6-3-2-4-7-17)23(28)26-19-9-5-8-18(15-19)22(24)25/h2-13,15,21,27H,14H2,1H3,(H3,24,25)(H,26,28) |
InChI Key |
WPCPYIPHLGNKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


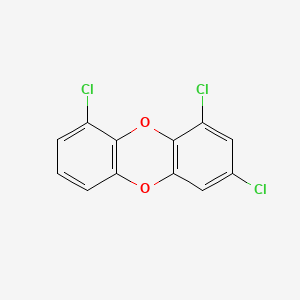

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
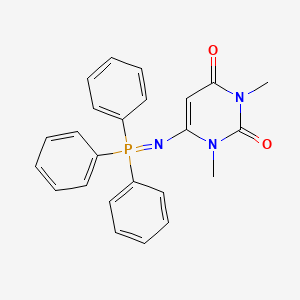
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
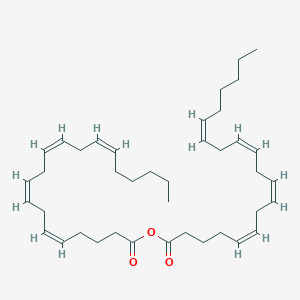
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
